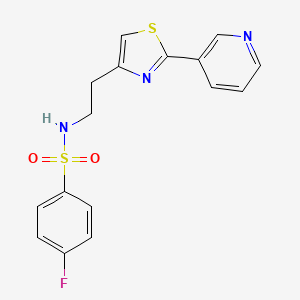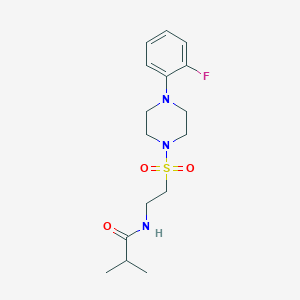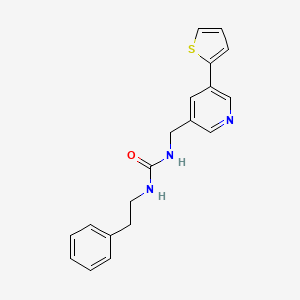
Fmoc-L-Cys(Aapam)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Fmoc-L-Cys(Aapam)-OH” is an Fmoc protected cysteine derivative . Cysteine is a versatile amino acid involved with many biological processes, including the formation of disulfide bonds, a critical component of protein structure .
Synthesis Analysis
The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N fi rearrangement was developed . The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to NCL .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of the Fmoc protecting group. The Fmoc group is a fluorenylmethyloxycarbonyl protecting group, which protects the amine functionality during peptide synthesis .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily its incorporation into peptides via amide bond formation . The Fmoc group can be removed under basic conditions, allowing the free amine to react with the next amino acid in the sequence .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely determined by the Fmoc protecting group and the cysteine residue. The Fmoc group is non-polar and aromatic, while the cysteine residue contains a polar thiol group .Aplicaciones Científicas De Investigación
Enhanced Nanoassembly-Incorporated Antibacterial Composite Materials
Fmoc-decorated self-assembling building blocks, including those derived from Fmoc-L-Cys(Aapam)-OH, have been used in the development of antibacterial and anti-inflammatory biomedical materials. These nanoassemblies show substantial effects on bacterial morphology and are integrated within resin-based composites, enhancing their antibacterial capabilities without cytotoxic effects on mammalian cells. This approach is significant for designing advanced composite materials for biomedical applications (Schnaider et al., 2019).
Efficient Solid-Phase Synthesis for Gene Delivery
The use of Fmoc-Cys(Aapam)-OH in solid-phase synthesis has been explored for gene delivery systems. This synthesis route provides target products in high purity and yields, demonstrating the compound's potential in biomedical applications like gene therapy (Guilloteau et al., 2009).
Peptide-Bond Modification for Metal Coordination
This compound derivatives have been involved in peptide-bond modification strategies for metal coordination. This application is crucial in developing compounds with enhanced molecular recognition capabilities, which is beneficial in various fields like material science and drug development (Ye et al., 2003).
Aromatic short peptide derivatives, including this compound, have been used to create self-supporting hydrogels that mimic extracellular matrices. These hydrogels are suitable for 2D or 3D culture of various cell types, providing a valuable tool in tissue engineering and regenerative medicine (Jayawarna et al., 2009).
Molecular Recognition in Aqueous Media
This compound has been used in the development of synthetic receptors for amino acids, demonstrating selective recognition in aqueous and protic solvents. This application is significant in analytical chemistry for the selective detection and quantification of specific biomolecules (Burri & Yu, 2015).
Mecanismo De Acción
Target of Action
Fmoc-L-Cys(Aapam)-OH is a derivative of the amino acid cysteine, which is involved in many biological processes, including the formation of disulfide bonds, a critical component of protein structure . The primary targets of this compound are proteins that require cysteine for their structure and function.
Mode of Action
The compound interacts with its targets through the process of solid-phase peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group in the compound acts as a protective group for the cysteine thiol group, enabling a vast array of peptide and protein chemistry . This protection facilitates the synthesis of complex disulfide-rich peptides and proteins .
Biochemical Pathways
The compound affects the biochemical pathways involved in protein synthesis. Specifically, it plays a role in the convergent synthesis of proteins via native chemical ligation (NCL), a process that remains a challenge in the field . The compound’s interaction with these pathways results in the formation of peptide a-thioesters, key intermediates for the convergent synthesis of proteins .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to protein synthesis. By facilitating the synthesis of complex disulfide-rich peptides and proteins, the compound contributes to the structural and functional diversity of proteins in the cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s ability to form organogels . Additionally, the presence of other chemicals, such as solvents used in peptide synthesis, can also impact the compound’s action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[[2-[4-(prop-2-enoxycarbonylamino)phenyl]acetyl]amino]methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O7S/c1-2-15-40-30(38)33-21-13-11-20(12-14-21)16-28(35)32-19-42-18-27(29(36)37)34-31(39)41-17-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h2-14,26-27H,1,15-19H2,(H,32,35)(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTAPVNFMRNJLH-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)CC(=O)NCSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2879624.png)
![2-[cyano(phenyl)amino]-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide](/img/structure/B2879625.png)

![1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2879628.png)
![[1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2879632.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2879634.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-chloro-5-nitrobenzoate](/img/structure/B2879636.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-2-hydroxy-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2879638.png)

![1-[5-Butanoyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2879641.png)

![2-(4-methoxyphenyl)-7-sulfanyl-5H-pyrazolo[1,5-d]1,2,4-triazin-4-one](/img/structure/B2879644.png)
